An In-depth Technical Guide to Rabeprazole-13C,d3 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Rabeprazole-13C,d3 for Researchers and Drug Development Professionals
Introduction
Rabeprazole-13C,d3 is a stable isotope-labeled version of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. This isotopically enriched analog serves as an indispensable tool, primarily as an internal standard, in bioanalytical studies. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in pharmacokinetic and metabolic research involving the parent drug, Rabeprazole. This technical guide provides a comprehensive overview of Rabeprazole-13C,d3, including its chemical and physical properties, detailed experimental protocols for its application, and visual representations of relevant biological pathways and analytical workflows.
Core Properties and Data
Rabeprazole-13C,d3 is structurally identical to Rabeprazole, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 (¹³C) atom and three deuterium (d3) atoms. This mass difference allows for its distinct detection by mass spectrometry when used alongside the unlabeled drug, without altering its chemical behavior.
| Property | Data |
| Chemical Name | Rabeprazole-13C,d3 |
| Synonyms | 2-(((4-(3-(methoxy-d3)-propoxy-13C)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |
| CAS Number | 1261392-48-6 |
| Molecular Formula | C₁₇¹³CH₁₈D₃N₃O₃S |
| Molecular Weight | Approximately 363.45 g/mol |
| Isotopic Enrichment | Typically ≥99% for ¹³C and ≥98% for Deuterium |
| Chemical Purity | Generally ≥98% |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and Methanol |
Mechanism of Action: Proton Pump Inhibition
Rabeprazole, the parent compound of Rabeprazole-13C,d3, exerts its pharmacological effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, commonly known as the proton pump. This enzyme is located in the secretory canaliculi of parietal cells in the stomach lining and is responsible for the final step of gastric acid secretion. The following diagram illustrates this mechanism of action.
Experimental Protocols
Rabeprazole-13C,d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rabeprazole in biological matrices. Below are detailed protocols for a typical pharmacokinetic study.
I. Bioanalytical Method for Rabeprazole in Human Plasma
This protocol outlines the procedure for extracting and quantifying Rabeprazole from human plasma using Rabeprazole-13C,d3 as an internal standard.
A. Materials and Reagents:
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Rabeprazole analytical standard
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Rabeprazole-13C,d3 (Internal Standard, IS)
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HPLC-grade acetonitrile, methanol, and water
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Ammonium acetate
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Standard laboratory glassware and pipettes
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Vortex mixer
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Centrifuge
B. Preparation of Stock and Working Solutions:
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Primary Stock Solutions (1 mg/mL):
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Accurately weigh approximately 10 mg of Rabeprazole and Rabeprazole-13C,d3 into separate 10 mL volumetric flasks.
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Dissolve the contents in methanol and make up to the mark.
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Working Standard Solutions:
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Prepare a series of working standard solutions of Rabeprazole by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
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Internal Standard Working Solution (e.g., 100 ng/mL):
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Dilute the Rabeprazole-13C,d3 primary stock solution with the same diluent to the desired concentration.
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C. Sample Preparation (Liquid-Liquid Extraction):
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Pipette 100 µL of human plasma sample (calibration standard, quality control sample, or unknown study sample) into a microcentrifuge tube.
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Add 25 µL of the internal standard working solution (Rabeprazole-13C,d3) to each tube (except for blank samples) and vortex briefly.
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Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane) and vortex for 5 minutes.
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Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the upper organic layer to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
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Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
D. LC-MS/MS Conditions:
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
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Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., acetonitrile).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (example):
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Rabeprazole: Precursor ion (Q1) m/z 360.1 → Product ion (Q3) m/z 242.1.
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Rabeprazole-13C,d3 (IS): Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 246.1.
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Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
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II. Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study employing Rabeprazole-13C,d3 as an internal standard.
Conclusion
Rabeprazole-13C,d3 is a critical analytical tool for researchers and professionals in drug development. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic and metabolism studies of Rabeprazole. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of robust and accurate analytical methods.
